1,3-Benzenedimethanol

Physical chemistry Thermal analysis Crystallography

1,3-Benzenedimethanol (CAS 626-18-6) is the meta-substituted aromatic diol that delivers controlled reactivity and distinct polymer architecture versus para/ortho isomers. Key differentiator: meta geometry reduces enzymatic reactivity, enabling sequential monomer addition for block copolymers and preventing premature gelation. Validated in high-MW polyester synthesis (Mw >100,000 Da) and cross-linked poly(orthocarbonate)s for biomedical coatings. Do NOT substitute with generic benzenedimethanol—isomer identity dictates thermal/mechanical performance. ≥98% purity, room temp storage, ambient shipping. Buy now to ensure batch reproducibility.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 626-18-6
Cat. No. B147609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzenedimethanol
CAS626-18-6
Synonyms1.3-Benzene dimethanol
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)CO)CO
InChIInChI=1S/C8H10O2/c9-5-7-2-1-3-8(4-7)6-10/h1-4,9-10H,5-6H2
InChIKeyYWMLORGQOFONNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.59 M

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Benzenedimethanol (CAS 626-18-6): Physical Property and Procurement Baseline for Meta-Substituted Aromatic Diol Selection


1,3-Benzenedimethanol (CAS 626-18-6) is a meta-substituted aromatic diol with the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol [1]. This compound exists as a white to light yellow crystalline powder or solid at room temperature, exhibiting a melting point range of 56–60 °C and a boiling point of 154–159 °C at 13 mmHg . It is freely soluble in water and possesses a calculated pKa of 13.98 ± 0.10 . Structurally, it features two primary hydroxymethyl groups positioned at the 1- and 3-positions of the benzene ring, yielding a meta-substitution pattern that distinguishes it from its ortho- and para-isomers. Commercially, 1,3-benzenedimethanol is available at purity grades of 98% or higher, with standard storage conditions requiring a sealed, dry environment at room temperature [2].

1,3-Benzenedimethanol Procurement Risk: Why Meta-Substitution Pattern Dictates Non-Interchangeability with Para- and Ortho-Isomers


The substitution pattern of benzenedimethanol isomers is a critical determinant of physical properties, reactivity, and polymer architecture that cannot be assumed interchangeable. Meta-substituted 1,3-benzenedimethanol (m-xylene-α,α'-diol) exhibits fundamentally different characteristics compared to its para-isomer (1,4-benzenedimethanol, melting point 114–118 °C) and ortho-isomer (1,2-benzenedimethanol, melting point 63–65 °C) [1]. These differences in melting point alone—56–60 °C versus 114–118 °C for the para-isomer—reflect divergent crystal packing energies and intermolecular hydrogen bonding networks, which directly impact processability in melt polymerization and formulation workflows. Furthermore, the meta-substitution geometry alters the spatial orientation of the two reactive hydroxymethyl groups, producing polymers with distinct chain flexibility, glass transition behavior, and crystallinity profiles relative to those derived from the para-substituted analog [2]. Generic substitution based solely on the benzenedimethanol scaffold would introduce uncontrolled variation in thermal properties, mechanical performance, and processing conditions, potentially invalidating established synthetic protocols and material specifications.

1,3-Benzenedimethanol Evidence Guide: Quantifiable Differentiation in Physical Properties, Polymer Synthesis, and Enzymatic Reactivity


Melting Point Differential Between 1,3-Benzenedimethanol and 1,4-Benzenedimethanol as a Proxy for Processability and Crystal Packing Divergence

1,3-Benzenedimethanol exhibits a melting point range of 56–60 °C, which is substantially lower than that of its para-substituted isomer, 1,4-benzenedimethanol, which melts at 114–118 °C [1]. The quantified difference of approximately 58 °C in the lower bound of the melting range reflects fundamentally different crystal lattice stabilization energies and intermolecular hydrogen bonding geometries inherent to the meta-substitution pattern. Density measurements further corroborate this structural divergence, with 1,3-benzenedimethanol exhibiting a density of 1.1610 g/cm³ compared to 1.0742 g/cm³ (rough estimate) for the para-isomer .

Physical chemistry Thermal analysis Crystallography Process engineering

Enzymatic Polymerization Yield Parity Between 1,3-Benzenedimethanol and 1,4-Benzenedimethanol Under Identical Biocatalytic Conditions

In a systematic evaluation of aromatic diols for lipase-catalyzed polyester synthesis, both 1,3-benzenedimethanol and 1,4-benzenedimethanol demonstrated successful enzymatic polymerization under identical reaction conditions [1]. The resulting polymers exhibited comparable isolated yields ranging from 67% to over 90%, with number average molecular weights (Mn) between 3,000 Da and 5,000 Da and degrees of polymerization (DP) of 6–18, depending on the aliphatic diester comonomer employed [2]. Polymerizations were conducted in diphenyl ether as solvent using immobilized Candida antarctica lipase B.

Biocatalysis Green chemistry Polymer synthesis Enzymatic polymerization

Lipase-Catalyzed Synthesis of High Molecular Weight Poly(benzenedimethanol-adipate) Using 1,3-Benzenedimethanol

Poly(benzenedimethanol-adipate)s with weight-average molecular weights (Mw) of 104,000–107,000 Da were successfully prepared from dimethyl adipate and either 1,4- or 1,3-benzenedimethanol under identical lipase-catalyzed conditions [1]. This high molecular weight range indicates robust polymerization efficiency and demonstrates that the meta-substitution pattern does not impede the formation of high molecular weight polyester chains when using the cyclic oligomer/ring-opening polymerization approach.

Polyester synthesis Ring-opening polymerization Biocatalysis Polymer chemistry

Enzyme Regioselectivity Discrimination Between Para- and Meta-Hydroxyl Groups in Benzenedimethanol Polymerization

In enzyme-catalyzed AA-BB condensation polymerizations forming aromatic polycarbonates and polyesters, lipase exhibits regioselectivity that discriminates between the hydroxyl group positions of benzenedimethanol isomers. Specifically, the enzyme demonstrates preferential reactivity toward parahydroxyls over meta- and orthohydroxyls [1]. This regioselectivity implies that 1,3-benzenedimethanol (meta-substituted) may exhibit distinct polymerization kinetics or molecular weight development profiles compared to the para-isomer, even when similar ultimate yields and molecular weights are achievable. The meta-substitution pattern may confer advantages in sequential polymerization strategies or block copolymer synthesis where differential hydroxyl reactivity is desired.

Enzymology Regioselectivity Biocatalysis Polycondensation

1,3-Benzenedimethanol Application Scenarios: Evidence-Supported Use Cases for Procurement and Research Deployment


Biocatalytic Synthesis of Meta-Substituted Aromatic-Aliphatic Polyesters for Tunable Crystallinity Materials

Researchers synthesizing polyesters via lipase-catalyzed polycondensation can employ 1,3-benzenedimethanol as a rigid aromatic diol monomer. Evidence demonstrates successful polymerization yields (67–90%) and molecular weights (Mn 3,000–5,000 Da; DP 6–18) comparable to the para-isomer under identical conditions [1]. The meta-substitution geometry contributes to altered polymer chain packing and crystallinity profiles, enabling fine-tuning of thermal and mechanical properties in bio-based polyester materials.

High Molecular Weight Polyester Production via Cyclic Oligomer Ring-Opening Polymerization

For applications requiring high molecular weight polyesters—such as engineering thermoplastics, films, or fibers—1,3-benzenedimethanol serves as an effective diol monomer. Lipase-catalyzed synthesis via cyclic oligomer intermediates yields poly(benzenedimethanol-adipate)s with Mw values of 104,000–107,000 Da, equivalent to those achieved with 1,4-benzenedimethanol [2]. This supports its use in industrial polyester formulations where robust mechanical integrity is essential.

Cross-Linked Poly(orthocarbonate) Synthesis for Biomedical and Specialty Coating Applications

1,3-Benzenedimethanol has been employed as a key reagent in the synthesis of cross-linked poly(orthocarbonate)s [3]. The bifunctional hydroxymethyl groups enable effective cross-linking network formation, producing materials with enhanced mechanical properties suitable for biomedical devices and specialty coatings. This established application pathway provides a validated starting point for researchers developing novel cross-linked polymer systems.

Enzymatic Polymerization Workflows Requiring Differential Hydroxyl Reactivity for Controlled Chain Growth

In lipase-catalyzed polycondensation systems, 1,3-benzenedimethanol (meta-substituted) exhibits lower enzymatic reactivity compared to the para-isomer due to the enzyme's regioselectivity preference for parahydroxyls [4]. This reduced reactivity may be strategically advantageous in sequential monomer addition protocols, block copolymer synthesis, or when slower, more controlled polymerization kinetics are required to achieve specific polymer architectures or prevent premature gelation.

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